2,7-Bis(3-butoxynaphthalen-2-YL)-9,9-dimethyl-9H-fluorene
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Overview
Description
2,7-Bis(3-butoxynaphthalen-2-YL)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two naphthalene units substituted with butoxy groups at the 3-position, and a fluorene core with two methyl groups at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-butoxynaphthalen-2-YL)-9,9-dimethyl-9H-fluorene typically involves a multi-step process One common method starts with the preparation of the naphthalene derivatives, which are then coupled with the fluorene core The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(3-butoxynaphthalen-2-YL)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives. Substitution
Properties
CAS No. |
653599-43-0 |
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Molecular Formula |
C43H42O2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2,7-bis(3-butoxynaphthalen-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C43H42O2/c1-5-7-21-44-41-27-31-15-11-9-13-29(31)23-37(41)33-17-19-35-36-20-18-34(26-40(36)43(3,4)39(35)25-33)38-24-30-14-10-12-16-32(30)28-42(38)45-22-8-6-2/h9-20,23-28H,5-8,21-22H2,1-4H3 |
InChI Key |
JQHALEPOFKREDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC=CC=C2C=C1C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC7=CC=CC=C7C=C6OCCCC |
Origin of Product |
United States |
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